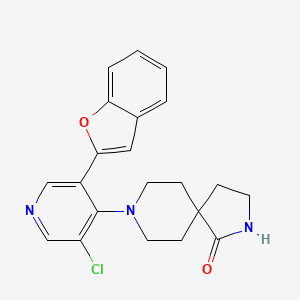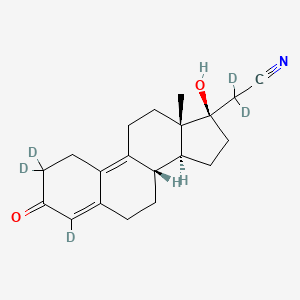
Dienogest-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dienogest-d5 is a synthetic progestogen, a derivative of 19-nortestosterone, and is used primarily in the treatment of endometriosis. It is a deuterated form of dienogest, where five hydrogen atoms are replaced with deuterium. This modification can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d5 involves multiple steps, starting from steroidal precursors. One common method involves the reaction of a steroidal ketone with a cyanomethyl group under controlled conditions. The reaction typically uses solvents like tetrahydrofuran and reagents such as n-butyllithium. The reaction is carried out at low temperatures, often below -50°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Dienogest-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dienogest-quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions, particularly at the cyanomethyl group, can yield various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include dienogest-quinone, dihydrodienogest, and various substituted analogs, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dienogest-d5 has a wide range of applications in scientific research:
Chemistry: Used in the study of steroidal chemistry and the development of new synthetic routes.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of dienogest in biological systems.
Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Dienogest-d5 acts as an agonist at the progesterone receptor. It exhibits a potent progestagenic effect in the endometrium, leading to endometrial atrophy after prolonged use. The compound also has antiandrogenic properties, which help in reducing androgen-dependent symptoms like acne. The molecular targets include the progesterone receptor and pathways involved in endometrial proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives and hormone therapy.
Norethindrone: A progestin used in birth control pills and hormone replacement therapy.
Medroxyprogesterone acetate: Used in contraceptives and for treating endometriosis.
Uniqueness of Dienogest-d5
This compound is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. It also has a strong progestagenic effect with minimal androgenic activity, making it particularly effective in treating endometriosis with fewer side effects compared to other progestins .
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |
InChI-Schlüssel |
AZFLJNIPTRTECV-HIAZGCQNSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |
Kanonische SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


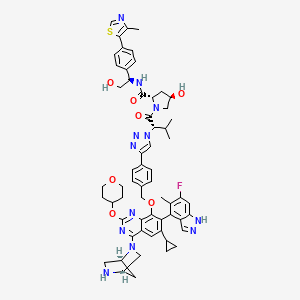

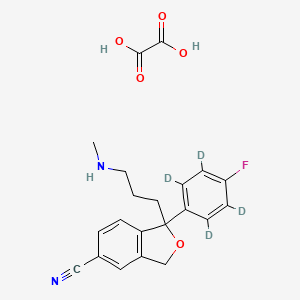
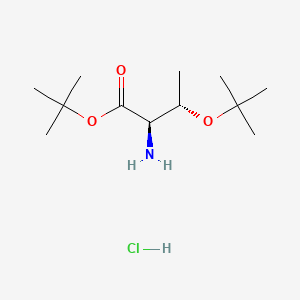



![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)

